8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic core, which is a feature found in many biologically active compounds . The 3,4-dimethoxyphenylsulfonyl group could potentially contribute to the compound’s physicochemical properties and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide detailed information about the compound’s atomic connectivity and three-dimensional structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For instance, the sulfonyl group could potentially undergo substitution reactions, and the carbonyl groups in the dione could be involved in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and partition coefficient, would be influenced by its molecular structure. For instance, the presence of polar groups like sulfonyl and carbonyl could enhance its solubility in polar solvents .Scientific Research Applications
Antimicrobial and Detoxification Applications
A study by Ren et al. (2009) focused on the development of N-halamine-coated cotton for antimicrobial and detoxification purposes. The research introduced a new N-halamine precursor that was synthesized and bonded onto cotton fabrics. The chlorinated cotton showed significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7 and was capable of oxidizing chemical mustard simulant to a less toxic derivative, demonstrating its potential in both antimicrobial and detoxification applications (Ren et al., 2009).
Synthesis and Structural Analysis
In the realm of synthetic chemistry, research by Reddy et al. (2001) explored the synthesis of sulfur-containing heterocycles, contributing to the foundational understanding of chemical structures and reactions that include the sulfonyl group as part of the compound's framework (Reddy et al., 2001).
Novel Compounds with Sulfonyl Moiety
Chhakra et al. (2019) reported on the efficient synthesis of novel substituted 1,5-benzothiazepines containing the sulfonyl moiety. This study underscores the versatility of the sulfonyl group in facilitating the creation of compounds with potential therapeutic applications (Chhakra et al., 2019).
Crystallographic Studies
The study of crystal structures is crucial for understanding the physical and chemical properties of compounds. Rohlíček et al. (2010) conducted synchrotron powder diffraction data analysis to determine the crystal structure of a compound related to "8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione", providing insights into its molecular configuration (Rohlíček et al., 2010).
Corrosion Inhibition
In a study focused on the application of green chemistry, Chafiq et al. (2020) investigated the inhibition performance of spirocyclopropane derivatives for the protection of mild steel in acidic environments. Their research highlights the potential of these compounds in industrial applications, particularly in corrosion protection (Chafiq et al., 2020).
Future Directions
Properties
IUPAC Name |
8-(3,4-dimethoxyphenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S/c1-18-14(20)16(17-15(18)21)6-8-19(9-7-16)26(22,23)11-4-5-12(24-2)13(10-11)25-3/h4-5,10H,6-9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVGILSCKDWRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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